molecular formula C14H16N4O2 B12227474 4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12227474
M. Wt: 272.30 g/mol
InChI Key: WUURWFPAGDIEDG-UHFFFAOYSA-N
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Description

4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyridine ring with a cyano group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, recycling solvents, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano group and the morpholine ring, in particular, allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H16N4O2/c15-7-11-3-4-12(8-16-11)18-5-6-20-13(9-18)14(19)17-10-1-2-10/h3-4,8,10,13H,1-2,5-6,9H2,(H,17,19)

InChI Key

WUURWFPAGDIEDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=CN=C(C=C3)C#N

Origin of Product

United States

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